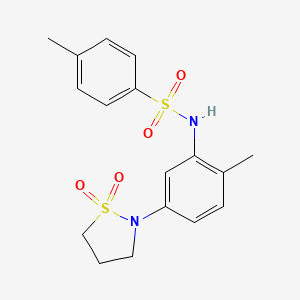

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-4-8-16(9-5-13)25(22,23)18-17-12-15(7-6-14(17)2)19-10-3-11-24(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLALAHWESPCNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring is formed by the reaction of a suitable thiol with an appropriate amine under oxidative conditions. This step requires the use of oxidizing agents such as hydrogen peroxide or sodium periodate.

Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Substitution on the Phenyl Ring: The final step involves the introduction of the methyl groups on the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for this step include methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide is , with a molecular weight of approximately 372.43 g/mol. Its unique structure features a sulfonamide group, which is known for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. The following are key areas of research:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The sulfonamide moiety is critical for this activity as it mimics p-aminobenzoic acid, inhibiting bacterial folate synthesis.

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cells. For instance, in vitro studies demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values around 4 µM, suggesting strong anticancer potential compared to standard treatments.

The biological activities of this compound have been attributed to its ability to interact with various biological targets:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways. The dioxidoisothiazolidine moiety is believed to disrupt redox balance within cells, leading to increased oxidative stress and subsequent cell death in cancerous tissues.

Material Science

In addition to its biological applications, this compound is being explored for use in the development of novel materials:

- Polymer Chemistry : The sulfonamide group can enhance the solubility and thermal stability of polymers, making it a candidate for advanced materials in coatings and adhesives.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with notable morphological changes consistent with apoptosis. The study concluded that the compound's unique structure contributes significantly to its anticancer properties.

| Cell Line | IC50 (µM) | Comparison Standard (5-Fluorouracil) |

|---|---|---|

| MCF-7 | 4.00 | 6.08 |

| A549 | 3.50 | 5.00 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Compound Feature | Effect on Activity |

|---|---|

| Dioxidoisothiazolidine moiety | Essential for cytotoxicity |

| Sulfonamide group | Key for antimicrobial action |

| Methoxy groups | Increase lipophilicity and receptor affinity |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest moderate bioavailability due to the compound's lipophilic nature. Further research is required to assess its absorption, distribution, metabolism, and excretion (ADME) profiles comprehensively.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide involves the inhibition of specific enzymes and proteins. The sulfonamide group interacts with the active site of the target enzyme, leading to the inhibition of its activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include sulfonamide derivatives with heterocyclic substituents. Key comparisons are outlined below:

Key Differences and Implications

Heterocyclic Core :

- The target compound’s isothiazolidine dioxide core is distinct from the oxadiazole or benzoxazole rings in analogs (e.g., 4a ). The dioxido group may confer improved solubility or oxidative stability compared to sulfur-containing heterocycles (e.g., benzylsulfanyl in ).

Sulfonamide Positioning :

- The 4-methylbenzenesulfonamide group in the target compound is directly linked to the phenyl ring, whereas analogs like feature sulfonamide groups attached to aliphatic chains. This difference may alter membrane permeability or target engagement.

Biological Activity: Compound 4a demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8 µg/mL) , likely due to its benzoxazole-oxadiazole scaffold.

Synthetic Accessibility :

- The synthesis of the target compound likely follows routes similar to , involving sulfonylation of an amine intermediate. However, the isothiazolidine dioxide ring may require specialized oxidation steps (e.g., using H₂O₂ or peracids), which are less common in the preparation of oxadiazole-based analogs .

Research Findings and Gaps

- Experimental Data: No direct pharmacological or biochemical data exist for the target compound. Its activity is inferred from structural analogs like and , which highlight sulfonamide-heterocycle hybrids as promising scaffolds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

Formation of the isothiazolidine dioxide moiety via oxidation of isothiazolidine precursors under controlled pH and temperature (e.g., using H₂O₂ or KMnO₄) .

Coupling with the sulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts) .

- Critical factors :

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally unstable intermediates .

- Solvent polarity : Polar aprotic solvents enhance sulfonamide coupling efficiency .

- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% optimizes cross-coupling reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of sulfonamide-isothiazolidine hybrids?

- Case study : Discrepancies in antimicrobial efficacy (e.g., MIC values varying by 10-fold across studies) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., methyl vs. methoxy groups) alter steric hindrance and target binding .

- Assay conditions : Variations in bacterial strain viability or culture media pH affect compound solubility .

- Resolution approach :

Dose-response standardization : Use fixed inoculum sizes and Mueller-Hinton broth for reproducibility .

Comparative SAR analysis : Test derivatives with systematic substituent modifications .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methods :

- Molecular docking : Predict binding affinity to targets like carbonic anhydrase IX (Glide Score ≤ −8.0 kcal/mol indicates high affinity) .

- ADMET prediction : Use QikProp to assess logP (target: 2–3 for oral bioavailability) and cytochrome P450 inhibition risks .

- Experimental validation :

- Microsomal stability assays : Monitor metabolic degradation rates (t₁/₂ > 60 min preferred) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key issues :

- Racemization : The isothiazolidine ring’s stereogenic sulfur atom is prone to inversion under high-temperature conditions .

- Purification bottlenecks : Chromatography becomes inefficient at >100 g scale .

- Solutions :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) during ring-closing steps to enforce ee > 90% .

- Continuous-flow synthesis : Reduces thermal gradients and improves yield consistency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.